

In Vivo Administration of Ingenol Esters in Mouse Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ingenol-3-palmitate	
Cat. No.:	B602775	Get Quote

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Introduction

Ingenol esters, derivatives of a diterpene isolated from the sap of Euphorbia peplus, have garnered significant interest for their potent biological activities, particularly in oncology. Ingenol-3-angelate (I3A), also known as ingenol mebutate or PEP005, is the most extensively studied compound in this class and is approved for the topical treatment of actinic keratosis. This document provides detailed application notes and protocols for the in vivo administration of ingenol esters in mouse models, with a focus on Ingenol-3-angelate due to the wealth of available data. Information on **Ingenol-3-palmitate** is included where available, though in vivo studies on this specific ester are less common in published literature.

The primary mechanism of action for ingenol esters involves the activation of Protein Kinase C (PKC) isozymes, leading to a dual effect of direct cancer cell necrosis and a robust inflammatory response that contributes to tumor clearance.[1][2][3] These compounds are particularly noted for their effects on skin cancer models when applied topically.[1][4][5]

Data Presentation

Table 1: Quantitative Data for Topical Administration of Ingenol-3-angelate in Mouse Skin Cancer Models



Parameter	Value	Mouse Model	Tumor Type	Source
Dosage	25 nmol/mouse	Athymic NCr- nu/nu	Subcutaneous PAM212 (SCC) & B16 (Melanoma)	[1][4]
Vehicle	Acetone	Athymic NCr- nu/nu	Subcutaneous PAM212 (SCC) & B16 (Melanoma)	[1][4]
Treatment Schedule	Once daily for 3 consecutive days	Athymic NCr- nu/nu	Subcutaneous PAM212 (SCC) & B16 (Melanoma)	[1][4]
Efficacy	70% cure rate (no visible tumor after 150 days)	SKH1 (immunologically intact)	Squamous Cell Carcinoma (SCC)	[5]
Key Observation	Induction of hemorrhage and neutrophil infiltration	Athymic NCr- nu/nu	N/A	[1]

Table 2: Formulation for Subcutaneous Administration of Ingenol-3-palmitate



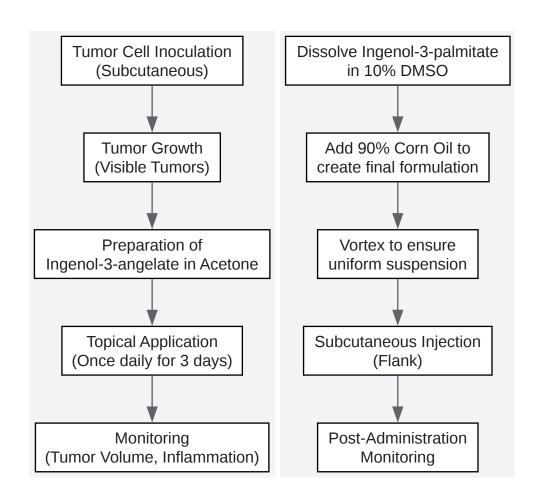
Component	Percentage	Notes	Source
Ingenol-3-palmitate	As required	Prepare fresh for each experiment.	[6]
DMSO	10%	Used to initially dissolve the compound.	[6]
Corn Oil	90%	Vehicle for subcutaneous injection.	[6]

Signaling Pathway

The primary signaling pathway activated by ingenol esters is the Protein Kinase C (PKC) pathway. Upon entering the cell, ingenol esters bind to the C1 domain of PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event translocates PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a cascade of downstream targets, resulting in various cellular responses including inflammation, apoptosis, and necrosis. Specifically, PKC-delta has been identified as a key isoform in the anti-tumor effects of Ingenol-3-angelate.[1][3]







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